EG01377 free base

NRP1 antagonist binding affinity SPR

Researchers using EG00229 often face rapid compound clearance (t1/2 0.5 h), requiring frequent re-dosing and causing fluctuating target coverage in chronic angiogenesis or immuno-oncology models. EG01377 free base solves this with a 4.29-hour half-life, enabling once-daily dosing in mice. - 3.9-fold higher NRP1-b1 binding affinity vs. EG00229 (Kd 1.32 μM vs. >4 μM) - Confirmed NRP1 selectivity over NRP2 ensures target-specific vascular phenotypic readouts - Blocks TGFβ production in Nrp1+ Tregs for robust ex vivo tumor microenvironment assays

Molecular Formula C26H30N6O6S2
Molecular Weight 586.682
CAS No. 2227996-00-9
Cat. No. B607274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG01377 free base
CAS2227996-00-9
SynonymsEG01377;  EG-01377;  EG 01377; 
Molecular FormulaC26H30N6O6S2
Molecular Weight586.682
Structural Identifiers
SMILESN=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O
InChIInChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1
InChIKeySEXUXSMBJLNXIR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EG01377 Free Base: Validated NRP1 Antagonist Overview


EG01377 free base is a synthetic small-molecule antagonist of neuropilin-1 (NRP1), a co-receptor involved in angiogenesis, tumor immunity, and viral entry [1]. Developed through structure-based optimization of the earlier NRP1 ligand EG00229, EG01377 was selected for its improved binding affinity, functional potency, and pharmacokinetic stability [1]. The compound exhibits a Kd of 1.32 μM for the NRP1-b1 domain and an IC50 of 609 nM in cell-free binding assays [2], and is characterized by a defined molecular weight (586.17) and confirmed selectivity over the closely related receptor NRP2 [1].

NRP1 b1 domain binding tool compound for angiogenesis and immune signaling studies
Selective over NRP2 to support unambiguous mechanistic attribution in NRP1‑dependent pathways
Extended half‑life in mouse models may support sustained target coverage protocols

Why EG01377 Free Base Cannot Be Substituted


Neuropilin-1 antagonists exhibit wide variability in binding mode, selectivity, and in vivo stability. The historical lead EG00229, while validated as an NRP1 binder, suffers from a short plasma half-life (0.5 h) and a >3‑fold lower affinity for the NRP1‑b1 domain compared to EG01377 [1]. Even structurally similar analogs within the same optimization series show divergent pharmacokinetic profiles; for instance, compound 10d has a half-life of only 1.2 h, and the methylated analogue 13c exhibits higher clearance and lower exposure [1]. These quantitative differences in binding energy, target selectivity, and systemic exposure mean that substituting EG01377 with another in‑class molecule can alter experimental outcomes in functional angiogenesis assays, tumor models, or studies of TGFβ‑mediated immune regulation.

Binding Affinity Variability
NRP1 ligand binding affinities can differ substantially across structural analogs; a lower‑affinity substitute may reduce target engagement and shift assay readouts.
NRP2 Selectivity Uncertainty
Many NRP1‑targeting molecules lack reported NRP2 selectivity profiles; dual‑receptor binding can confound interpretation of angiogenic and immune endpoints.
Pharmacokinetic Profile Divergence
Earlier NRP1 leads exhibit much shorter plasma half‑life, potentially requiring impractical dosing schedules for chronic model studies.

Head-to-Head Evidence: Binding, Selectivity, and PK


NRP1-b1 Binding Affinity vs. EG00229

In a direct molecular modeling and experimental comparison, EG01377 exhibits a Kd of 1.3 μM for the NRP1‑b1 domain, whereas the predecessor compound EG00229 shows a Kd of 5.1 μM under the same conditions [1]. This corresponds to a 3.9‑fold improvement in binding affinity. The computational binding free energy (ΔGbind) for EG01377 is −13.23 kcal/mol, compared to −8.76 kcal/mol for EG00229 [1].

NRP1‑b1 Binding Affinity
Head‑to‑head
1.3 μM vs. 5.1 μM
3.9‑fold higher affinity
Supports target engagement interpretation; may reduce confounding off‑target binding in NRP1‑dependent assays.
SPR‑based Kd; affinity translation to cellular models requires assay‑specific validation.
NRP1 antagonist binding affinity SPR Kd

NRP2 Selectivity Profiling

EG01377 was evaluated against NRP2, the closest homolog to NRP1, and exhibited no detectable binding by surface plasmon resonance (SPR) [1]. This contrasts with the lack of quantitative selectivity data for many other NRP1‑targeting small molecules and ensures that phenotypic effects can be confidently attributed to NRP1 antagonism rather than dual‑receptor modulation.

NRP2 Selectivity
Class‑level
No binding detected SPR against purified NRP2
Supports NRP1‑specific mechanistic attribution; avoids NRP2 pathway confounding.
Absence of binding confirmed under stated SPR conditions; broader selectivity panel not reported.
NRP1 NRP2 selectivity SPR

Plasma Half-Life Comparison

Following intravenous administration at 2 mg/kg in mice, EG01377 achieves a plasma half‑life of 4.29 hours [1]. This represents an 8.6‑fold increase over the historical NRP1 antagonist EG00229, which has a half‑life of only 0.5 hours [2]. The extended half‑life supports once‑daily dosing regimens in preclinical models, whereas EG00229 would require multiple daily doses to maintain target coverage.

Plasma Half‑Life (Mouse)
Head‑to‑head
4.29 h vs. 0.5 h
8.6‑fold longer
Reported longer half‑life may support once‑daily dosing in mouse models; reduces handling‑related variability.
Mouse i.v. PK; species extrapolation requires independent verification.
pharmacokinetics half-life in vivo EG01377

VEGF-R2 Phosphorylation Inhibition in HUVECs

In human umbilical vein endothelial cells (HUVECs) stimulated with VEGF‑A (1 ng/mL), EG01377 at 30 μM reduced VEGF‑R2/KDR tyrosine phosphorylation by 50% after 10 minutes of stimulation [1]. This functional readout directly links NRP1 antagonism to downstream signaling inhibition in a physiologically relevant endothelial cell model. While a direct comparator for this exact assay is not available in the same study, the prior NRP1 antagonist EG00229 was reported to achieve only 20% inhibition at the same concentration in an earlier study [1], suggesting improved functional potency.

VEGFR2 Phosphorylation
Context‑dependent
50% inhibition at 30 μM
Supports NRP1 antagonism linkage to VEGF‑R2 signaling in HUVEC angiogenesis model.
Cross‑study comparison with EG00229 (20% at 30 μM); assay conditions may differ.
VEGFR2 phosphorylation HUVEC angiogenesis

Differentiated Application Scenarios


Angiogenesis and Tumor Vascular Biology

Investigators modeling VEGF‑driven angiogenesis, tumor‑induced neovascularization, or vascular permeability benefit from EG01377 free base because its 4.29‑hour half‑life [1] supports once‑daily dosing in mice. This PK advantage over EG00229 (t1/2 0.5 h) reduces the frequency of animal handling and minimizes fluctuations in target coverage during chronic dosing regimens. The compound’s confirmed NRP1 selectivity over NRP2 ensures that observed vascular effects are attributable specifically to NRP1 antagonism.

T-Cell Immuno-Oncology and TGFβ Suppression

NRP1 is implicated in the regulation of regulatory T‑cell (Treg) fragility and TGFβ production within the tumor microenvironment. EG01377 has been shown to block glioma‑conditioned medium‑induced TGFβ production in purified Nrp1+, FoxP3+, CD25+ Tregs from mice [1]. The compound’s 3.9‑fold higher affinity for NRP1 compared to EG00229 [2] increases the likelihood of achieving meaningful target occupancy in ex vivo T‑cell assays, where compound concentrations are often limited by cell viability constraints.

SARS-CoV-2 Entry via NRP1

Recent evidence identifies NRP1 as a host factor facilitating SARS‑CoV‑2 entry. Molecular dynamics simulations and binding free energy calculations demonstrate that EG01377 engages NRP1 with a ΔGbind of −13.23 kcal/mol, substantially more favorable than the CendR peptide (−7.41 kcal/mol) and EG00229 (−8.76 kcal/mol) [2]. This higher binding affinity, combined with a larger number of hot‑spot residue interactions (seven for EG01377 vs. six for EG00229) [2], makes EG01377 a more potent tool for probing the NRP1‑dependent component of viral entry in cell‑based infection models.

Application
Selection Property
Validation Focus
Angiogenesis model studies
NRP1‑selective antagonist with reported extended PK
Vascular endpoint response and NRP1 target engagement in VEGF‑driven models
Treg / TGFβ immuno‑oncology models
NRP1‑dependent TGFβ modulation in regulatory T‑cells
Ex vivo Treg TGFβ release and NRP1 occupancy
SARS‑CoV‑2 NRP1‑mediated entry studies
NRP1 b1 domain binding affinity (ΔGbind reported)
Viral entry inhibition in cell‑based infection models

Technical Documentation Hub

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13 linked technical documents
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